N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide featuring a benzyl and 4-methoxyphenyl substitution on the amide nitrogen. The chromene core (4-oxo-4H-chromene) is a bicyclic system with a ketone group at position 4, methyl groups at positions 6 and 8, and a carboxamide at position 2.
Properties
Molecular Formula |
C26H23NO4 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H23NO4/c1-17-13-18(2)25-22(14-17)23(28)15-24(31-25)26(29)27(16-19-7-5-4-6-8-19)20-9-11-21(30-3)12-10-20/h4-15H,16H2,1-3H3 |
InChI Key |
OXKBQIOVRDAKBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and active methylene compounds under acidic or basic conditions.
Introduction of the Benzyl and Methoxyphenyl Groups: The benzyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions. For instance, benzyl chloride and 4-methoxyphenylamine can be used as reagents.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Benzyl chloride, 4-methoxyphenylamine, acid chlorides, anhydrides, basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide Nitrogen
a) N-(3-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (D103-0595)
- Structure : Single 3-chlorophenyl substituent on the amide nitrogen.
- Key Differences :
- The absence of a benzyl group reduces steric bulk compared to the target compound.
- The electron-withdrawing chlorine atom may enhance electrophilic reactivity but reduce solubility in polar solvents.
b) N-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Structure : 2,4-dimethoxyphenyl substituent on the amide nitrogen.
- Molecular weight (353.4 g/mol) is lower than the target compound due to the lack of a benzyl group .
c) N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Structure : Incorporates a tetrahydrobenzothiophene moiety and a 2-methoxyethylcarbamoyl group.
- Higher molecular weight (454.5 g/mol) and increased hydrophilicity due to the methoxyethyl group .
Chromene Core Modifications
a) 4-Oxo-N-phenyl-4H-chromene-2-carboxamide Derivatives
- Structure : Simplest chromene carboxamide with a single phenyl substituent.
- Polymorphism observed in related compounds (e.g., 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide hemihydrate) suggests crystallographic versatility, which may influence bioavailability .
Physicochemical and Pharmacological Properties
Biological Activity
N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H22N2O4
- Molecular Weight : 398.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. Research indicates that the compound may induce oxidative stress in cancer cells, leading to increased apoptosis rates.
Table 1: Summary of Biological Activities
| Activity | Cell Line | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 (breast) | 0.1 - 100 | Induces apoptosis and cell cycle arrest |
| Antioxidant Activity | HCT-116 (colon) | 10 - 100 | Reduces oxidative stress markers |
| Anti-inflammatory Effects | RAW 264.7 (macrophages) | 1 - 50 | Decreases pro-inflammatory cytokines |
Case Studies
-
Study on Apoptosis Induction :
A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound at concentrations ranging from 10 to 100 µg/mL resulted in a significant increase in apoptotic cells as assessed by flow cytometry. The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins. -
Oxidative Stress and Antioxidant Activity :
In another experiment involving HCT-116 colon cancer cells, treatment with the compound led to a marked reduction in glutathione levels, indicating an increase in oxidative stress. The study suggested that the compound's ability to induce oxidative stress could be utilized for therapeutic purposes in cancer treatment. -
Anti-inflammatory Mechanisms :
Research involving RAW 264.7 macrophages demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when exposed to lipopolysaccharide (LPS). This suggests potential applications in treating inflammatory diseases.
Q & A
Q. How to validate the absence of toxic intermediates in scaled-up synthesis?
- Answer :
- LC-MS/MS screening : Detect trace intermediates (e.g., unreacted amines) at ppm levels .
- Ames test : Assess mutagenicity of residual impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
